molecular formula C10H8N2O9S2 B13782884 1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid CAS No. 6411-56-9

1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid

Cat. No.: B13782884
CAS No.: 6411-56-9
M. Wt: 364.3 g/mol
InChI Key: ULKCUTGVHUHOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a disulphophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,5-disulphophenyl hydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulphophenyl group to thiophenol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiophenol derivatives.

Scientific Research Applications

1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The disulphophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrazolin-5-one derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical properties.

    Isosulphan blue: This compound contains a disulphophenyl group and is used in diagnostic applications.

Uniqueness

1-(2,5-Disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a disulphophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

6411-56-9

Molecular Formula

C10H8N2O9S2

Molecular Weight

364.3 g/mol

IUPAC Name

1-(2,5-disulfophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H8N2O9S2/c13-9-4-6(10(14)15)11-12(9)7-3-5(22(16,17)18)1-2-8(7)23(19,20)21/h1-3H,4H2,(H,14,15)(H,16,17,18)(H,19,20,21)

InChI Key

ULKCUTGVHUHOEK-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.